
N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as ATZ-1, is a chemical compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Protoporphyrinogen Oxidase Inhibitors
A study conducted by Li et al. (2008) found that derivatives of 3 H-pyrazolo[3,4-d][1,2,3]triazin-4-one, similar in structure to N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, exhibited excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity. This suggests potential applications in agriculture as herbicides.
Antifungal Activity
Wu et al. (2012) synthesized a series of N-substituted pyridinyl-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and tested them against phytopathogenic fungi (Wu et al., 2012). Some compounds showed moderate antifungal activities, indicating potential use in combating plant diseases.
Nematocidal Activity
Zhao et al. (2017) prepared a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds. They found that while these compounds had weak fungicidal activity, some exhibited good nematocidal activity against M. incognita (Zhao et al., 2017). This suggests their potential application in controlling nematode infestations.
Polarographic Behavior Study
Ravindranath et al. (1983) studied the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives. This study provides insights into the electrochemical properties of compounds related to N-allyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, which could have implications in electrochemical applications (Ravindranath et al., 1983).
properties
IUPAC Name |
1-phenyl-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-2-8-18-13(21)11-9-19-20(12(11)14(15,16)17)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHKFTNWDZLWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

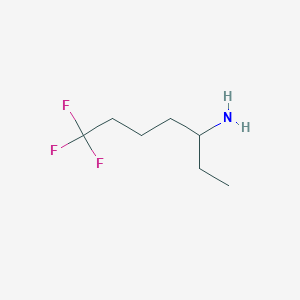
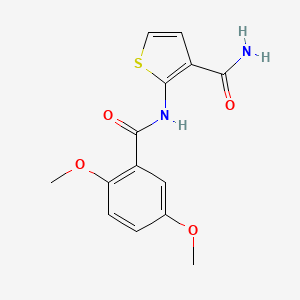
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)
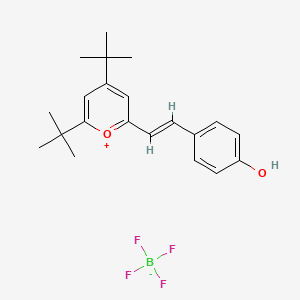
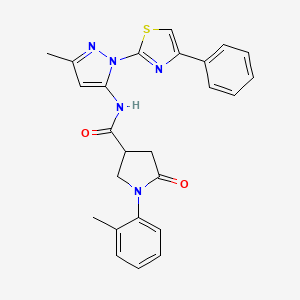
![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)
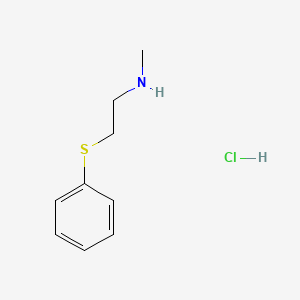

![3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2866288.png)